N-Allyloxyphthalimide
Overview
Description
N-Allyloxyphthalimide is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemiluminescence System Development
N-hydroxyphthalimide (NHPI) has been utilized in creating a stable and efficient chemiluminescence system with luminol. This development enables highly sensitive detection of substances like superoxide dismutase, uric acid, and Co2+. The luminol-NHPI system is significantly more sensitive compared to previous methods, facilitating advancements in biochemical, clinical, and environmental analysis (Saqib et al., 2018).
Catalytic Hydrogen Abstraction
NHPI has been used in the benzyl or allylic C-H functionalization of hydrocarbons. This reaction, facilitated by NHPI in the presence of CuCl catalyst, follows a radical pathway. NHPI serves as both a catalytic hydrogen abstractor and a stoichiometric reagent, opening new avenues in hydrocarbon functionalization (Lee et al., 2008).
Oxidation Catalyst in Organic Synthesis
NHPI, combined with transition metal compounds, has shown effectiveness as an oxidation catalyst in organic synthesis. For example, it facilitates the oxidation of cyclohexene, demonstrating the potential for efficient and selective organic compound oxidations (Kuznetsova et al., 2018).
Allylic Silanol Functionalization
N-(Phenylseleno)phthalimide has been used in the regioselective hydroxyselenylation and silanoxyselenylation of allylic silanols. This showcases the versatility of NHPI derivatives in organic transformations, offering valuable synthons for further chemical processes (Joshi & Sathyamoorthi, 2022).
Palladium-Catalyzed Allylation
Palladium(0) complexes have been shown to catalyze the allylic exchange reaction of allylic esters and isoureas with imides like phthalimide, leading to N-allylic products. This demonstrates the utility of NHPI in palladium-catalyzed organic reactions (Inoue et al., 1984).
Organocatalyst in Oxidation Reactions
NHPI has been identified as an effective organocatalyst for free-radical processes, especially in promoting aerobic oxidation of various organic substrates. Its combination with different co-catalysts activates it to N-oxyl radical species, enhancing its catalytic efficiency (Melone & Punta, 2013).
Synthesis of Chiral Allylic Alcohols
NHPI has been used in Rh-catalyzed regio- and enantioselective additions to allenes, a novel methodology yielding branched O-allyl compounds. This highlights NHPI's role in synthesizing chiral compounds, an area of significant interest in organic and medicinal chemistry (Liu & Breit, 2018).
Safety and Hazards
N-Allyloxyphthalimide is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Mechanism of Action
Target of Action
N-Allyloxyphthalimide is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
This compound interacts with its targets through a process known as intermolecular aminoallylation . This radical group transfer method pairs vinyl ethers with electronically deficient allyl-oxyphthalimide derivatives to give difunctionalized products . The electrophilic character of the imidyl radical generated in this process leads to the formation of a nucleophilic carbon-centered radical following PhthN• addition with a second, electron-deficient alkene .
Biochemical Pathways
The biochemical pathways affected by this compound involve the difunctionalization of alkenes . Difunctionalization is a powerful method that rapidly introduces molecular complexity from abundant olefin starting materials in a single synthetic step . The compound’s action on these pathways results in the production of difunctionalized products .
Properties
IUPAC Name |
2-prop-2-enoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKREICBUWCANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377542 | |
Record name | N-Allyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39020-79-6 | |
Record name | N-Allyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyloxyphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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